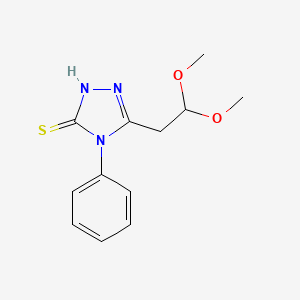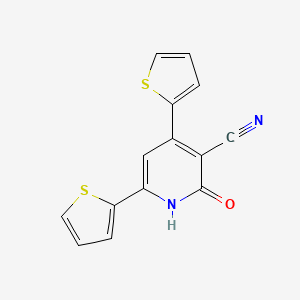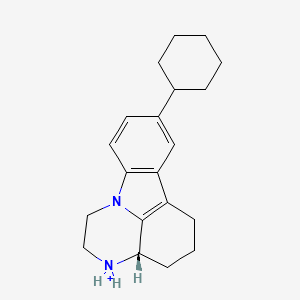![molecular formula C25H22N2O4 B1224006 N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Analysis
- A study by (Zhang, 2013) presented a method for constructing isoindolones, which are structurally novel for medicinal chemistry research. This method involved intramolecular amination of benzylic C–H bonds in related benzamide derivatives.
- Another research by (Kranjc et al., 2012) focused on synthesizing and analyzing the crystal structures of compounds structurally similar to N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide, highlighting their hydrogen-bonded dimer formation.
2. Catalytic and Chemical Properties
- The study by (Konishi et al., 2017) explored the palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives, showing their potential in synthetic chemistry.
- Research by (Xia et al., 2016) demonstrated the sulfonylation of similar compounds, showcasing a method with environmentally benign byproducts.
3. Anticancer Properties
- A study by (Ghorab & Alsaid, 2015) identified quinoline derivatives with significant anti-breast cancer activity, indicating the potential therapeutic applications of related compounds.
- In the research by (Deady et al., 2003), various carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , showed potent cytotoxic properties against various cancer cell lines.
4. Pharmacokinetics and Bioavailability
- A study on a similar compound, (Kim et al., 2008), focused on the pharmacokinetics, metabolism, and tissue distribution of an ALK5 inhibitor, demonstrating its potential as an anti-fibrotic drug.
5. Antimicrobial Activity
- Research by (Mohsen et al., 2014) synthesized new quinoxaline derivatives with amide moieties and evaluated their antimicrobial activity, suggesting potential applications in combating microbial infections.
Propiedades
Fórmula molecular |
C25H22N2O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H22N2O4/c1-30-18-11-13-19(21(15-18)31-2)23(27-25(29)17-7-4-3-5-8-17)20-12-10-16-9-6-14-26-22(16)24(20)28/h3-15,23,28H,1-2H3,(H,27,29) |
Clave InChI |
RCLKJIVDBWUALW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)

![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)

![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B1223940.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)

